

Zovodotin (ZW49): A Technical Overview of a Biparatopic HER2-Targeting Antibody-Drug Conjugate

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Compound of Interest

Compound Name: **Zovodotin**

Cat. No.: **B15601892**

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Executive Summary

Zovodotin (ZW49) is a novel, investigational antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of HER2-expressing cancers. Developed by Zymeworks, ZW49 is engineered with a unique biparatopic antibody, zanidatamab, which simultaneously binds to two distinct epitopes on the HER2 receptor. This innovative design is coupled with a proprietary cytotoxic auristatin payload, delivered via a cleavable linker system. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data available for **Zovodotin**.

Discovery and Rationale

The development of **Zovodotin** was driven by the need to overcome limitations of existing HER2-targeted therapies and to provide a more effective treatment option for patients with HER2-expressing solid tumors. The core innovation lies in its biparatopic antibody, zanidatamab, which targets both the trastuzumab-binding and pertuzumab-binding domains on the HER2 receptor (extracellular domains IV and II, respectively)[1][2][3]. This dual-targeting approach is designed to enhance receptor binding, clustering, and internalization, leading to superior tumor cell killing compared to monospecific antibody-based therapies[1][4].

The antibody is conjugated to a proprietary auristatin payload, a potent microtubule-disrupting agent, via Zymeworks' proprietary ZymeLink™ technology[2]. This linker is designed to be stable in circulation and to release the cytotoxic payload efficiently within the target cancer cells.

Synthesis and Conjugation

While the specific, step-by-step chemical synthesis protocols for the ZymeLink™ linker and the auristatin payload (ZD02044) are proprietary to Zymeworks and not publicly available, the general chemistry involves a multi-step process.

Key Components:

- Antibody: Zanidatamab, a humanized IgG1 biparatopic antibody targeting two distinct HER2 epitopes.
- Linker: A protease-cleavable linker from the ZymeLink™ platform. This linker is designed for stability in the bloodstream and efficient cleavage by intracellular proteases like cathepsin B.
- Payload: A proprietary N-acyl sulfonamide auristatin derivative (ZD02044), which is a potent microtubule inhibitor[1][4].

Conjugation Process:

The conjugation process likely involves the following general steps:

- Antibody Modification: The zanidatamab antibody is partially reduced to expose reactive thiol groups on cysteine residues within the antibody structure.
- Linker-Payload Synthesis: The ZymeLink™ linker is synthesized and then attached to the auristatin payload, ZD02044, to form a linker-payload intermediate.
- Conjugation: The linker-payload intermediate, containing a reactive group such as a maleimide, is then covalently attached to the reduced thiol groups of the antibody.
- Purification: The resulting ADC, **Zovodotin** (ZW49), is purified to remove unconjugated antibodies, linkers, and payloads, and to ensure a consistent drug-to-antibody ratio (DAR).

Mechanism of Action

Zovodotin's mechanism of action is multi-faceted, leveraging both the unique properties of its biparatopic antibody and the potent cytotoxicity of its auristatin payload.

- Biparatopic Binding and HER2 Inhibition: ZW49 binds to two distinct epitopes on the HER2 receptor, leading to enhanced receptor clustering and internalization[4]. This dual blockade of HER2 signaling inhibits downstream pathways such as the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival[5][6][7][8][9].
- Internalization and Payload Release: Upon binding to HER2 on the cancer cell surface, the ZW49-HER2 complex is rapidly internalized via endocytosis. The ADC is then trafficked to the lysosomes.
- Intracellular Cytotoxicity: Inside the lysosome, the acidic environment and lysosomal proteases cleave the ZymeLink™ linker, releasing the auristatin payload (ZD02044) into the cytoplasm[1]. The released auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death)[1][10][11].

Experimental Data

Preclinical In Vitro Data

Zovodotin has demonstrated potent anti-tumor activity in a range of HER2-expressing cancer cell lines.

Cell Line	Cancer Type	HER2 Expression	ZW49 IC50 (nM)
SK-OV-3	Ovarian	High	0.2
NCI-N87	Gastric	High	0.1
JIMT-1	Breast	Moderate	0.5
BT-474	Breast	High	0.1
MDA-MB-453	Breast	Moderate	0.3

Table 1: In Vitro Cytotoxicity of **Zovodotin** (ZW49) in HER2-Expressing Cancer Cell Lines. Data compiled from publicly available conference presentations. The specific experimental protocols, including cell seeding densities and incubation times, are not fully detailed in these sources.

Preclinical In Vivo Data

Zovodotin has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of HER2-expressing cancers, including models with low HER2 expression where other HER2-targeted therapies have limited efficacy[4][12].

PDX Model	Cancer Type	HER2 Expression (IHC)	ZW49 Dose (mg/kg)	Tumor Growth Inhibition (%)
HBCx-13b	Breast	3+	3	>100 (Regression)
ST-910	Breast	1+	6	>100 (Regression)
GXA-3027	Gastric	3+	6	Significant Regression
BR-0515	Breast	2+	6	Significant Regression

Table 2: In Vivo Efficacy of **Zovodotin** (ZW49) in Patient-Derived Xenograft (PDX) Models.[4][12][13] Data is based on tumor regression observed in the studies. Detailed protocols for these PDX studies are not publicly available.

Clinical Data

A first-in-human Phase 1 clinical trial (NCT03821233) has evaluated the safety and preliminary efficacy of **Zovodotin** in patients with heavily pretreated, locally advanced or metastatic HER2-expressing solid tumors[14][15].

Parameter	Value
Confirmed Objective Response Rate (cORR)	31% (at 2.5 mg/kg Q3W)
Disease Control Rate (DCR)	72% (at 2.5 mg/kg Q3W)
Most Common Treatment-Related Adverse Events (TRAEs)	Keratitis, alopecia, diarrhea (mostly Grade 1 or 2)

Table 3: Preliminary Phase 1 Clinical Trial Results for **Zovodotin** (ZW49).[\[14\]](#)

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of **Zovodotin** are proprietary to Zymeworks. The following are generalized methodologies based on common practices in the field and information from publicly available documents.

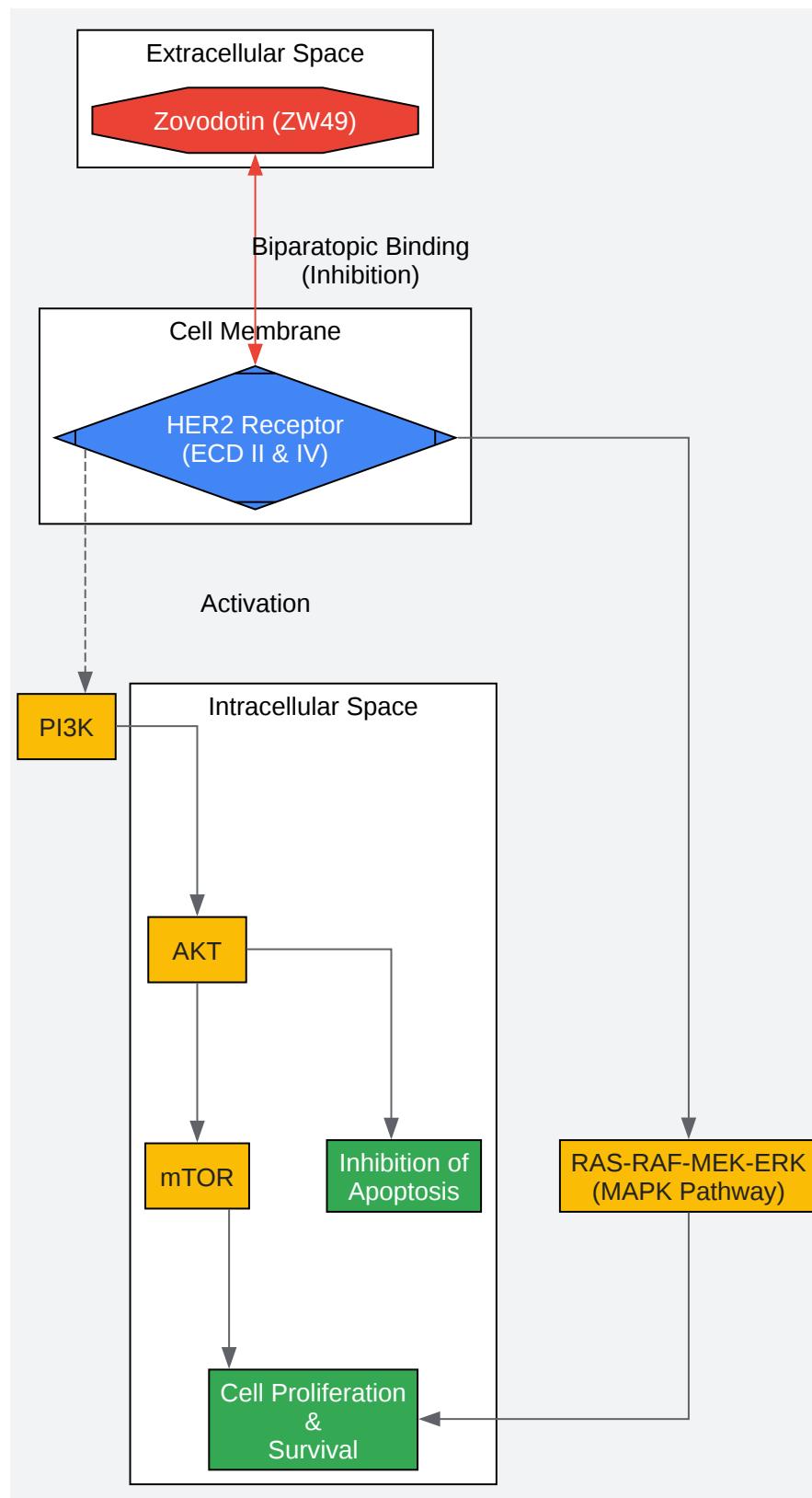
In Vitro Cytotoxicity Assay (Generalized)

- Cell Culture: HER2-expressing cancer cell lines are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with serial dilutions of **Zovodotin** (ZW49) and control articles.
- Incubation: Plates are incubated for a specified period (e.g., 72-120 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

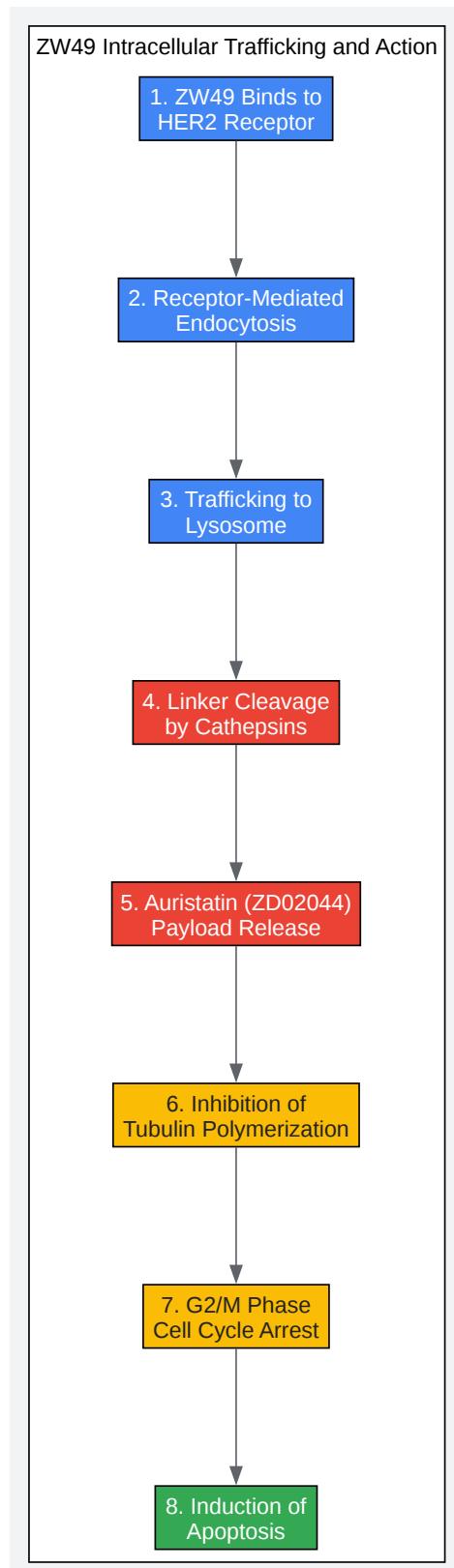
Patient-Derived Xenograft (PDX) Model (Generalized)

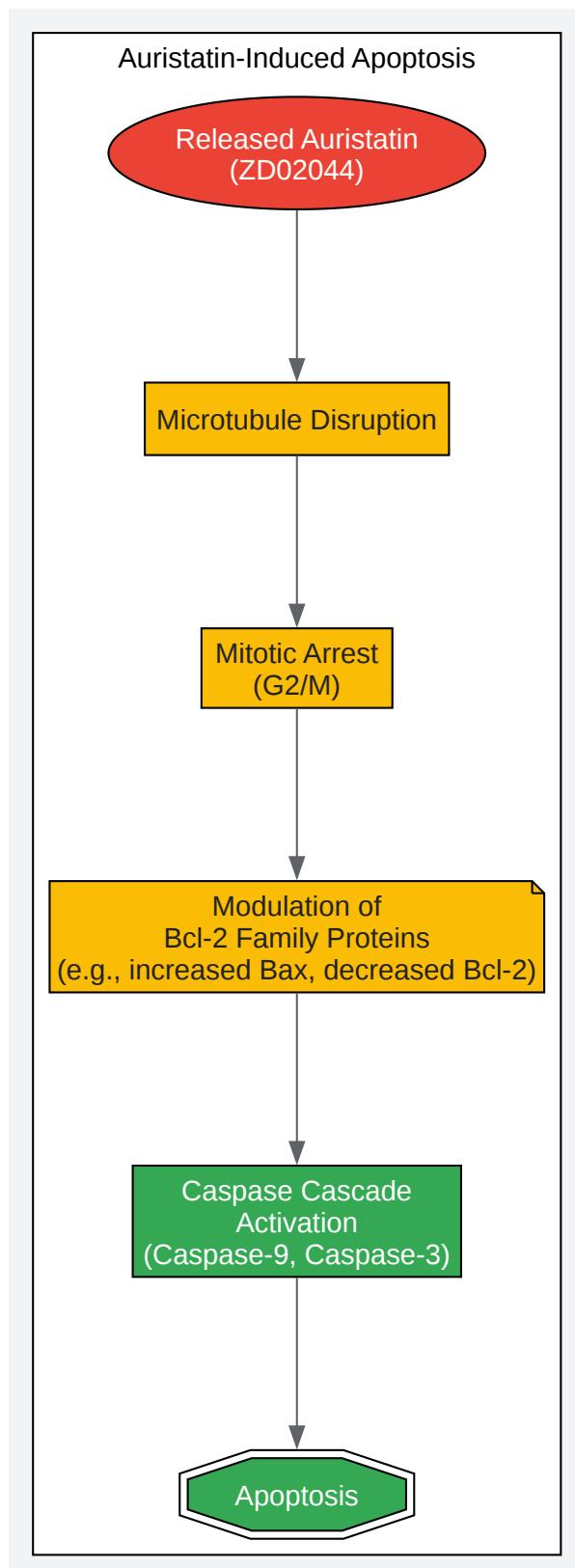
- Model Establishment: Tumor fragments from a patient's tumor are surgically implanted into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.
- Treatment: Mice are randomized into treatment and control groups and administered **Zovodotin (ZW49)** or vehicle control intravenously at specified doses and schedules.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treated and control groups.

Visualizations

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Caption: ZW49 binds to two HER2 epitopes, inhibiting downstream PI3K/AKT and MAPK signaling pathways.





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